Synthesis of D-Tagatose-¹³C from [UL-¹³C₆]fructose: An In-depth Technical Guide
Synthesis of D-Tagatose-¹³C from [UL-¹³C₆]fructose: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of uniformly labeled D-Tagatose-¹³C ([UL-¹³C₆]tagatose) from uniformly labeled D-fructose ([UL-¹³C₆]fructose). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways and workflows.
Chemical Synthesis of D-[UL-¹³C₆]Tagatose
The primary method for synthesizing D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose is a multi-step chemical process. A key step in this synthesis is the epimerization at the C-4 position of the fructose molecule, which is achieved through an oxidation-reduction sequence.[1][2]
Synthesis Pathway
The chemical synthesis involves the protection of hydroxyl groups, followed by oxidation of the C-4 hydroxyl group to a ketone, and subsequent reduction to invert the stereochemistry at this position. The final step is the deprotection of the hydroxyl groups to yield the desired D-[UL-¹³C₆]tagatose.
Caption: Chemical synthesis pathway for D-[UL-¹³C₆]Tagatose from [UL-¹³C₆]fructose.
Experimental Protocol
The following protocol is based on the synthesis of natural and ¹³C-enriched D-tagatose from D-fructose. The synthesis of D-[UL-¹³C₆]Tagatose follows a six-step process, including multiple chromatographic purifications.[1][2]
Step 1: Protection of D-[UL-¹³C₆]fructose
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This initial step involves protecting the hydroxyl groups of the fructose molecule to prevent unwanted side reactions in subsequent steps. The specific protecting groups and reaction conditions would be chosen based on their stability and ease of removal.
Step 2: Epimerization via Oxidation-Reduction
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Oxidation: The key transformation is the selective oxidation of the C-4 hydroxyl group of the protected fructose derivative to a ketone. A common reagent for this step is the Dess-Martin periodinane.[1][2]
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Reduction: The resulting keto-intermediate is then reduced, for example with sodium borohydride (NaBH₄), to yield the C-4 epimer, which is the protected tagatose derivative.[1][2]
Step 3: Deprotection
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The protecting groups are removed from the protected tagatose derivative to yield the final product, D-[UL-¹³C₆]Tagatose.
Step 4: Purification
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Multiple chromatographic purifications are necessary throughout the synthesis to isolate and purify the intermediates and the final product.[1][2]
Quantitative Data
The synthesis of D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose has been reported with the following quantitative results.[1][2]
| Parameter | Value | Reference |
| Starting Material | D-[UL-¹³C₆]fructose (465 mg, 2.5 mmol) | [1][2] |
| Final Product | D-[UL-¹³C₆]Tagatose (92 mg) | [1][2] |
| Overall Yield | 16% | [1][2] |
| Number of Steps | 6 | [1][2] |
| Chromatographic Purifications | 4 | [1][2] |
For comparison, the synthesis of natural D-tagatose from D-fructose on a larger scale (50 mmol) resulted in a 23% overall yield after five steps and two chromatographic purifications.[1][2]
Experimental Workflow
The overall workflow for the synthesis and purification of D-[UL-¹³C₆]Tagatose is depicted below.
Caption: Experimental workflow for the synthesis of D-[UL-¹³C₆]Tagatose.
Alternative: Enzymatic Synthesis of D-Tagatose from D-Fructose
While chemical synthesis is a viable route, enzymatic methods offer an alternative approach for the production of D-tagatose from D-fructose. These methods can be highly specific and may avoid the need for protection and deprotection steps.
One such method is a three-step enzymatic cascade reaction.[3] There are also multi-enzyme cascade reactions that have been developed for this conversion.[4] Although there are no naturally occurring enzymes that directly convert D-fructose to D-tagatose, multi-enzyme catalytic systems can achieve this transformation.[5]
Enzymatic Cascade Pathway
An example of an enzymatic pathway involves the phosphorylation of fructose, followed by epimerization and dephosphorylation to yield tagatose.
Caption: A three-step enzymatic cascade for the synthesis of D-Tagatose from Fructose.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Enzymes | Overall Yield | Purity | Reference |
| Chemical Synthesis | D-[UL-¹³C₆]fructose | Dess-Martin periodinane, NaBH₄ | 16% | High (after chromatography) | [1][2] |
| Enzymatic Cascade | D-fructose | Hexokinase, Fructose-1,6-bisphosphate aldolase, Phytase | 77% | 99.9% (after recrystallization) | [3] |
| Multi-enzyme Cascade | D-fructose | Fructokinase, Fructose-1,6-bisphosphate aldolase, Polyphosphate kinase, Phytase | 68% | Not specified | [4] |
Characterization
The final product, D-[UL-¹³C₆]Tagatose, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques for this purpose include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and isotopic labeling of the final product.
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the labeled tagatose.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the isotopomer distribution of the ¹³C-labeled sugar.[6]
References
- 1. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
